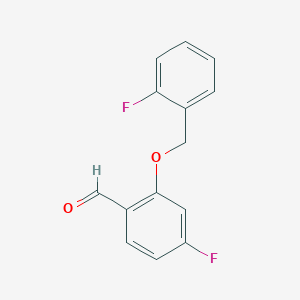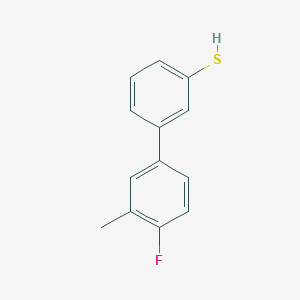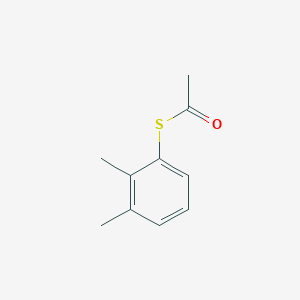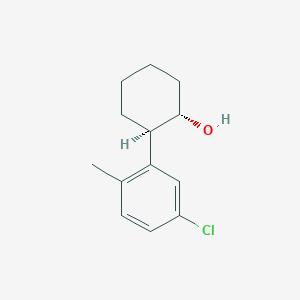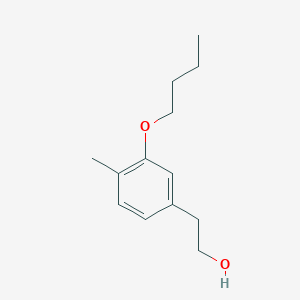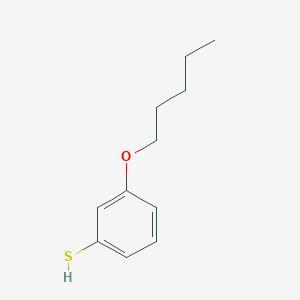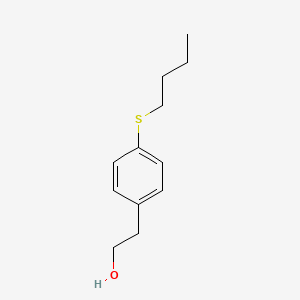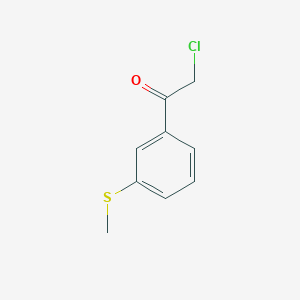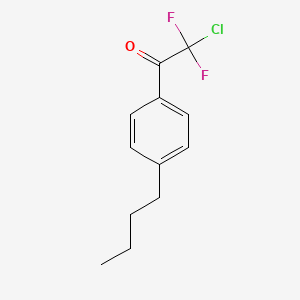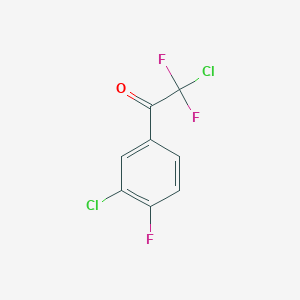
1-Biphenyl-3-yl-2-chloro-2,2-difluoroethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Biphenyl-3-yl-2-chloro-2,2-difluoroethanone is an organic compound characterized by its unique structure, which includes a biphenyl group attached to a chloro-difluoroethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Biphenyl-3-yl-2-chloro-2,2-difluoroethanone can be synthesized through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where biphenyl is reacted with chloro-difluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically requires anhydrous conditions and low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar principles but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization are employed to achieve high-quality product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Biphenyl-3-yl-2-chloro-2,2-difluoroethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form biphenyl-3-yl-2-chloro-2,2-difluoroethanoic acid.
Reduction: Reduction reactions can lead to the formation of biphenyl-3-yl-2-chloro-2,2-difluoroethanol.
Substitution: Nucleophilic substitution reactions can occur at the chloro or difluoro positions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as hydroxide (OH⁻) or alkoxides (RO⁻) are used, often in polar aprotic solvents.
Major Products Formed:
Biphenyl-3-yl-2-chloro-2,2-difluoroethanoic acid (from oxidation)
Biphenyl-3-yl-2-chloro-2,2-difluoroethanol (from reduction)
Various nucleophilic substitution products
Aplicaciones Científicas De Investigación
1-Biphenyl-3-yl-2-chloro-2,2-difluoroethanone has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.
Industry: The compound is used in the manufacture of advanced materials and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism by which 1-Biphenyl-3-yl-2-chloro-2,2-difluoroethanone exerts its effects depends on its specific application. For example, in drug design, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparación Con Compuestos Similares
1-Biphenyl-3-yl-2-chloro-2,2-difluoroethanone can be compared with other similar compounds, such as:
Bifenthrin: A pyrethroid insecticide with a similar biphenyl structure.
Biphenyl-3-yl-2-chloro-2,2-difluoroethanol: A related compound with an additional hydroxyl group.
Biphenyl-3-yl-2-chloro-2,2-difluoroethanoic acid: An oxidized derivative of the compound.
Uniqueness: this compound is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its ability to undergo various reactions and form multiple derivatives makes it a valuable compound in scientific research and industry.
Propiedades
IUPAC Name |
2-chloro-2,2-difluoro-1-(3-phenylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF2O/c15-14(16,17)13(18)12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKLSPFAOMPCTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)C(F)(F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![cis-2-[3-Fluoro-5-(trifluoromethyl)benzoyl]cyclohexane-1-carboxylic acid](/img/structure/B8001590.png)
![Furan-3-yl(2-methyl-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B8001598.png)
